REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.Cl[CH2:12][CH2:13][N:14]([CH2:25][CH2:26]Cl)[S:15]([C:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=1)(=[O:17])=[O:16].[NH2-].[Na+]>C1C=CC=CC=1>[C:21]1([CH3:24])[CH:20]=[CH:19][C:18]([S:15]([N:14]2[CH2:25][CH2:26][C:8]([C:5]3[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=3)([C:9]#[N:10])[CH2:12][CH2:13]2)(=[O:17])=[O:16])=[CH:23][CH:22]=1 |f:2.3|
|
Name
|
60.3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCN(S(=O)(=O)C1=CC=C(C=C1)C)CCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for one hour during which time the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath is then removed
|
Type
|
CUSTOM
|
Details
|
rises to 70° C
|
Type
|
CUSTOM
|
Details
|
falls back to 43° C
|
Type
|
ADDITION
|
Details
|
Ice cold water is added to the mixture
|
Type
|
CUSTOM
|
Details
|
This is separated by filtration
|
Type
|
WASH
|
Details
|
washed successively with water and benzene
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
triturated
|
Type
|
CUSTOM
|
Details
|
The undissolved solid is separated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N1CCC(CC1)(C#N)C1=CC=C(C=C1)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |